4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of n-Fmoc-4-(4-carboxyphenyl)benzylamine is C29H23NO4 and its molecular weight is 449.506.Chemical Reactions Analysis
The Fmoc group can be removed using a mild method developed in ionic liquid . The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters in short reaction times . The procedure works well even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups and of N-alkylated amino acid methyl esters .Mechanism of Action
Target of Action
The primary target of 4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid, also known as n-Fmoc-4-(4-carboxyphenyl)benzylamine, is the amine group of amino acids . This compound is frequently used as a protecting group for amines in peptide synthesis .
Mode of Action
The n-Fmoc-4-(4-carboxyphenyl)benzylamine interacts with its targets through a process of protection and deprotection. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This forms a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile and can be rapidly removed by a base, such as piperidine .
Biochemical Pathways
The use of n-Fmoc-4-(4-carboxyphenyl)benzylamine in peptide synthesis affects the biochemical pathway of protein synthesis. By protecting the amine group, it prevents unwanted reactions during the synthesis process. Once the peptide chain is formed, the Fmoc group is removed, allowing the peptide to fold and function normally .
Action Environment
The action of n-Fmoc-4-(4-carboxyphenyl)benzylamine is influenced by the conditions of the reaction environment. The introduction and removal of the Fmoc group are dependent on the pH of the solution, with the Fmoc group being introduced under acidic conditions and removed under basic conditions . The temperature and solvent used can also affect the efficiency of the reactions .
Properties
IUPAC Name |
4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-30-29(33)34-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHNARUPBSQMJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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